3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a bicyclic ring system with an amino group and a carboxylic acid group. The 8-azabicyclo[3.2.1]octane scaffold is the central core of many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .
Mechanism of Action
Target of Action
The compound 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various receptors in the nervous system, including dopamine and serotonin receptors . .
Mode of Action
These alkaloids are known to interact with their targets, such as the dopamine transporter protein, by blocking their activity . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving dopamine and serotonin signaling, given its structural similarity to tropane alkaloids . These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Similar compounds in the tropane alkaloid family are known to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Biochemical Analysis
Biochemical Properties
3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound has been shown to bind to certain receptors in the brain, influencing neurotransmitter release and signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate cell signaling pathways by altering the levels of neurotransmitters such as dopamine and serotonin . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of cholinesterase enzymes, which leads to increased acetylcholine levels and enhanced cholinergic signaling . This compound also binds to specific receptors in the brain, such as the nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmitter release . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels in the brain . At high doses, it can cause toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes and affecting the levels of various metabolites . The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various subcellular compartments, where it interacts with target proteins and exerts its biological effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with key regulatory proteins and enzymes . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its biological activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain the required stereochemical information . Another approach includes the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods often rely on these stereoselective synthetic routes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: The compound is used in the synthesis of various agrochemicals and fine chemicals
Comparison with Similar Compounds
3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific bicyclic structure and functional groups. Similar compounds include:
Allococaine: Another derivative with a similar core structure but different substituents.
8-Azabicyclo[3.2.1]octane-2-carboxylic acid derivatives: These compounds share the same bicyclic scaffold but vary in their functional groups and stereochemistry.
The uniqueness of this compound lies in its specific combination of an amino group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11-6-2-3-7(11)5-9(10,4-6)8(12)13/h6-7H,2-5,10H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHGYQQMJSFMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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